molecular formula C12H10BrN B8361344 2-(3-Bromophenyl)-5-methylpyridine

2-(3-Bromophenyl)-5-methylpyridine

Cat. No.: B8361344
M. Wt: 248.12 g/mol
InChI Key: IWUVCNQOYRJIAB-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) Heterocycles in Chemical Science

Pyridine (C₅H₅N) is a fundamental six-membered aromatic heterocycle, structurally analogous to benzene (B151609) but with one carbon atom replaced by a nitrogen atom. researchgate.netacs.orguth.gr This substitution imparts distinct chemical properties, including basicity due to the lone pair of electrons on the nitrogen atom and a different distribution of electron density across the ring compared to benzene. researchgate.net Pyridine and its derivatives are not merely laboratory curiosities; they are integral components in a vast number of important compounds, including pharmaceuticals, agrochemicals, and vitamins. researchgate.netnih.gov The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in thousands of drug molecules and a significant number of drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov The presence of the nitrogen atom can enhance a molecule's metabolic stability, cellular permeability, and binding interactions with biological targets. nih.gov

The synthesis of pyridine derivatives can be achieved through various methods, including condensation reactions, cyclization reactions, and cross-coupling reactions, allowing for the introduction of a wide array of substituents onto the pyridine ring. mdpi.com

Significance of Bromophenyl-Pyridines in Contemporary Chemical Research

The combination of a bromophenyl group and a pyridine ring within a single molecule, as seen in bromophenyl-pyridines, creates a class of compounds with significant utility in chemical synthesis and medicinal chemistry. The bromine atom serves as a versatile functional handle, enabling further molecular elaboration through various cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. This allows for the construction of more complex molecular architectures.

In the context of medicinal chemistry, the introduction of a bromophenyl moiety can significantly influence a compound's pharmacological profile. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to protein targets. Furthermore, the lipophilicity and metabolic stability of a drug candidate can be modulated by the presence and position of the bromine atom. Bromophenyl-pyridine derivatives have been investigated for a range of biological activities, including as kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. libretexts.org

Academic Research Trajectory of 2-(3-Bromophenyl)-5-methylpyridine

While specific, in-depth academic studies focusing exclusively on this compound are not extensively documented in publicly available literature, its synthesis and potential applications can be inferred from research on analogous compounds. The primary route for the synthesis of 2-arylpyridines is through palladium-catalyzed cross-coupling reactions.

The most probable and widely used method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This would involve the reaction of a 5-methyl-2-halopyridine (such as 2-bromo-5-methylpyridine (B20793) or 2-chloro-5-methylpyridine) with 3-bromophenylboronic acid. This reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base (e.g., potassium carbonate or sodium phosphate) and a suitable solvent system like a mixture of 1,4-dioxane (B91453) and water. libretexts.orgnih.gov

Alternatively, the Negishi cross-coupling, which utilizes an organozinc reagent, could also be employed. This would involve the reaction of a 2-pyridylzinc halide with a bromo-substituted aryl halide.

The research trajectory for compounds like this compound is often directed toward the fields of medicinal chemistry and materials science. Given that structurally related arylpyridine derivatives have been investigated as kinase inhibitors, it is plausible that this compound could be explored for similar applications in drug discovery programs targeting cancer or inflammatory conditions. mdpi.comlibretexts.org

Table 1: Plausible Synthesis of this compound via Suzuki-Miyaura Coupling

Reactant 1Reactant 2CatalystBaseSolventProduct
2-Bromo-5-methylpyridine3-Bromophenylboronic acidPd(PPh₃)₄K₂CO₃ or Na₃PO₄1,4-Dioxane/WaterThis compound
2-Chloro-5-methylpyridine3-Bromophenylboronic acidPd(PPh₃)₄K₂CO₃ or Na₃PO₄1,4-Dioxane/WaterThis compound

This table represents a generalized, plausible synthetic route based on established chemical principles for analogous compounds.

Scope and Objectives of the Comprehensive Research Outline

This article aims to provide a focused and scientifically grounded overview of the chemical compound this compound. The objective is to situate this molecule within the broader context of pyridine chemistry and to highlight the significance of its structural components. By examining the established roles of pyridine heterocycles and bromophenyl moieties, this review will elucidate the potential research value and synthetic accessibility of this compound. The content will strictly adhere to the outlined sections, providing a detailed yet concise summary based on current chemical knowledge.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10BrN

Molecular Weight

248.12 g/mol

IUPAC Name

2-(3-bromophenyl)-5-methylpyridine

InChI

InChI=1S/C12H10BrN/c1-9-5-6-12(14-8-9)10-3-2-4-11(13)7-10/h2-8H,1H3

InChI Key

IWUVCNQOYRJIAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2=CC(=CC=C2)Br

Origin of Product

United States

Synthetic Methodologies for 2 3 Bromophenyl 5 Methylpyridine and Analogous Structures

Strategic Approaches to Pyridine (B92270) Ring Functionalization

The functionalization of the pyridine ring is a critical aspect of the synthesis, given that the electron-deficient nature of pyridine presents unique challenges for certain transformations. youtube.com

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming the pivotal aryl-pyridine bond. nih.govcdnsciencepub.com This palladium-catalyzed reaction typically involves the coupling of a halopyridine with an arylboronic acid. For the synthesis of the title compound, this would involve reacting 2-bromo-5-methylpyridine (B20793) with 3-bromophenylboronic acid.

Research has demonstrated the efficacy of various palladium catalysts for coupling arylboronic acids with chlorinated or otherwise functionalized pyridines. For instance, palladium acetate (B1210297) in the absence of a ligand has been successfully used for the Suzuki coupling of 2,3,5-trichloropyridine (B95902) with arylboronic acids in an aqueous medium, yielding 3,5-dichloro-2-arylpyridines in high yields. nih.gov Another study reports the use of Pd(dppf)Cl₂ as a catalyst for coupling pyridine-2-sulfonyl fluoride (B91410) with hetero(aryl) boronic acids and esters, generating 2-arylpyridines in modest to good yields (5-89%) at temperatures between 65 and 100 °C. nih.govcdnsciencepub.comclaremont.edu The choice of catalyst, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products.

CatalystBaseSolvent(s)Temperature (°C)ReactantsProduct TypeYield (%)Reference
Pd(OAc)₂Na₂CO₃H₂O/DMF602,3,5-trichloropyridine, Arylboronic acid3,5-dichloro-2-arylpyridineHigh nih.gov
Pd(dppf)Cl₂--65-100Pyridine-2-sulfonyl fluoride, (Hetero)aryl boronic acid/ester2-arylpyridine5-89 nih.govcdnsciencepub.comclaremont.edu
Pd(PPh₃)₄K₃PO₄1,4-dioxane (B91453)/H₂O85-955-bromo-2-methylpyridin-3-amine (B1289001), Arylboronic acid5-aryl-2-methylpyridin-3-amineModerate to Good mdpi.com
(NHC)Pd(cinn)ClNaHCO₃H₂OAmbientHeteroaryl halides, Aryl boronic acidsAryl-heterocycles39-99 researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling Reactions to Form Aryl-Pyridines.

Halogenated pyridines are essential building blocks for cross-coupling reactions. nih.gov The direct halogenation of pyridine is often challenging due to the ring's deactivation towards electrophilic aromatic substitution, typically requiring harsh conditions like high temperatures. youtube.com For instance, gas-phase chlorination of 3-picoline at 390°C yields the desired product chlorinated para to the methyl group. youtube.com

Alternative strategies have been developed to achieve selective halogenation under milder conditions. nih.govnih.gov One approach involves the conversion of pyridines into their corresponding N-oxides, which activates the 4-position for nitration. Subsequent displacement of the nitro group with a halide can yield the 4-halopyridine. nih.gov Another innovative method involves the use of specially designed heterocyclic phosphine (B1218219) reagents. These reagents are installed at the 4-position of pyridines to form phosphonium (B103445) salts, which are then readily displaced by halide nucleophiles, providing a versatile route to halopyridines that is even applicable to complex molecules in late-stage functionalization. nih.govnih.govchemrxiv.org

Aminopyridines serve as versatile precursors for the synthesis of functionalized pyridines. researchgate.netbohrium.com A classical approach is the Sandmeyer reaction, where an amino group is converted into a diazonium salt and subsequently displaced by a halide. For example, 2-methyl-3-aminopyridine can be converted to 2-methyl-3-bromopyridine by treatment with hydrobromic acid, bromine, and sodium nitrite (B80452) at low temperatures. google.compatsnap.com

Furthermore, the amino group can be used as a handle in coupling reactions. A study demonstrated the synthesis of novel pyridine derivatives via a Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids. mdpi.com In some cases, the amine is first protected, for instance as an acetamide, before performing the coupling reaction. The resulting N-[5-aryl-2-methylpyridine-3-yl]acetamide can then be deprotected if necessary. mdpi.com Copper-catalyzed Goldberg reactions have also been employed, coupling 2-bromopyridine (B144113) with secondary N-alkyl(aryl)formamides to produce 2-N-substituted aminopyridines in high yields. nih.gov

Synthesis of Key Precursors and Intermediates

The primary pyridine precursor for the target molecule is 2-bromo-5-methylpyridine. sigmaaldrich.comambeed.com This compound can be synthesized through various routes. One method involves the diazotization of 2-amino-3-bromo-5-methylpyridine (B30763) in the presence of hydrogen bromide and sodium nitrite, followed by displacement with a bromide source. chemicalbook.com Another approach starts from 2-hydroxy-5-methyl-3-nitropyridine, which is treated with phosphorus oxybromide (POBr₃) to yield 2-bromo-5-methyl-3-nitropyridine. chemicalbook.com The nitro group can then be removed in a subsequent step.

PrecursorReagentsProductYield (%)Reference
2-amino-3-bromo-5-methylpyridineHBr, Br₂, NaNO₂2,3-Dibromo-5-methylpyridine97 chemicalbook.com
2-hydroxy-5-methyl-3-nitropyridinePOBr₃, DMF2-bromo-5-methyl-3-nitropyridine86 chemicalbook.com
2-methyl-3-aminopyridineHBr, Br₂, NaNO₂2-methyl-3-bromopyridine95 google.com
5-bromo-2-methylpyridin-3-amineAcetic anhydride, H₂SO₄N-[5-Bromo-2-methylpyridine-3-yl]acetamide85 mdpi.com

Table 2: Synthesis of Selected Brominated Pyridine Precursors.

The key bromophenyl intermediate is 3-bromophenylboronic acid. ontosight.aisigmaaldrich.com A common and effective laboratory synthesis starts from 1,3-dibromobenzene. prepchem.comchemicalbook.com The process involves a selective monolithiation at -78°C using n-butyllithium, followed by quenching the resulting aryllithium species with an electrophilic boron source, such as triisopropyl borate (B1201080) or trimethyl borate. prepchem.comchemicalbook.comchemicalbook.com The final step is an acidic workup to hydrolyze the borate ester to the desired boronic acid. prepchem.comchemicalbook.com An alternative method involves the formation of a Grignard reagent, 3-bromophenylmagnesium bromide, which is then reacted with trimethyl borate followed by hydrolysis. ontosight.ai

Starting MaterialKey ReagentsIntermediateFinal ProductReference
m-dibromobenzenen-Butyllithium, Triisopropyl borate, HCl3-bromophenyllithium3-Bromophenylboronic acid prepchem.com
1,3-dibromobenzenen-Butyllithium, Trimethyl borate, HCl3-bromophenyllithium3-Bromophenylboronic acid chemicalbook.com
3-bromophenylmagnesium bromideTrimethyl borate, Hydrolysis-3-Bromophenylboronic acid ontosight.ai
1-bromo-3-chlorobenzenen-Butyllithium, Trimethyl borate, NH₄Cl3-chlorophenyllithium3-Chlorophenylboronic acid chemicalbook.com

Table 3: Synthesis of Substituted Bromophenylboronic Acids.

Methodological Advancements in Pyridine Synthesis

The construction of the biaryl linkage in 2-(3-Bromophenyl)-5-methylpyridine and its analogs is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. These methods offer a direct and efficient means of forming the crucial carbon-carbon bond between the pyridine and phenyl rings.

Cross-Coupling Reactions:

The Suzuki-Miyaura coupling is a widely applied method for the synthesis of 2-arylpyridines. nih.gov This reaction typically involves the coupling of a pyridine derivative with an arylboronic acid or ester. For the synthesis of this compound, this would involve the reaction of a 2-halo-5-methylpyridine (e.g., 2-bromo-5-methylpyridine or 2-chloro-5-methylpyridine) with 3-bromophenylboronic acid. A palladium catalyst, such as Pd(dppf)Cl₂, is commonly used. nih.govclaremont.eduresearchgate.netcdnsciencepub.com Research has demonstrated that these reactions can be performed at temperatures ranging from 65 to 100 °C, often in the presence of a base like sodium phosphate (B84403) and in solvents such as dioxane. nih.govnih.gov A study on the synthesis of related N-[5-(aryl)-2-methylpyridin-3-yl]acetamides utilized Pd(PPh₃)₄ as the catalyst with potassium phosphate as the base in a dioxane/water solvent system. mdpi.com

The Negishi coupling provides another powerful route, coupling organozinc compounds with organic halides. wikipedia.orgorganic-chemistry.org In this context, this compound could be synthesized by reacting a 2-halopyridylzinc reagent with 1,3-dibromobenzene, or by coupling 2-halo-5-methylpyridine with a (3-bromophenyl)zinc halide. wikipedia.org The Negishi reaction is known for its high functional group tolerance and often proceeds under mild conditions. organic-chemistry.orgorgsyn.org Palladium or nickel complexes are typically employed as catalysts. wikipedia.org For instance, the synthesis of bipyridines has been effectively achieved using tetrakis(triphenylphosphine)palladium(0). orgsyn.org

Direct C-H Arylation:

More recent advancements focus on the direct C-H functionalization of the pyridine ring, which avoids the pre-functionalization (e.g., halogenation) of the pyridine starting material. beilstein-journals.org This atom-economical approach involves the direct coupling of a C-H bond in 5-methylpyridine with an aryl halide, such as 1,3-dibromobenzene. nih.gov Palladium catalysis is common, and the regioselectivity of the arylation can be controlled. nih.govacs.org For instance, palladium-catalyzed C-H arylation of pyridine N-oxides with unactivated arenes has been shown to afford ortho-arylated products with high site-selectivity. acs.org Other methods involve photoredox-induced Meerwein arylation, which uses in-situ generated diazonium salts from anilines to arylate the pyridine C-H bond under visible light irradiation. acs.org These methods represent a more streamlined approach to synthesizing complex pyridine derivatives. rsc.org

MethodPyridine SubstrateAryl SubstrateCatalyst SystemKey Features
Suzuki-Miyaura Coupling 2-Halo-5-methylpyridine3-Bromophenylboronic acidPd(dppf)Cl₂ / BaseWell-established, good yields, tolerates water. nih.govnih.gov
Negishi Coupling 2-Halo-5-methylpyridine(3-Bromophenyl)zinc halidePd(PPh₃)₄ or Ni catalystHigh functional group tolerance, mild conditions. wikipedia.orgorgsyn.org
Direct C-H Arylation 5-Methylpyridine1,3-DibromobenzenePd(OAc)₂ / Ligand / BaseAtom-economical, avoids pre-functionalization. nih.govacs.org
Photoredox Arylation 5-Methylpyridine3-Bromoaniline (in situ)Photoredox catalyst / LightSustainable, uses readily available anilines. acs.org

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of pyridine derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. biosynce.com

Catalyst and Solvent Choice:

A key focus of green chemistry is the replacement of toxic and expensive heavy metal catalysts, like palladium, with more abundant and less toxic alternatives. Iron-catalyzed reactions, for example, have been developed for the synthesis of substituted pyridines. rsc.org An iron(III) chloride catalyst has been shown to facilitate the cyclization of ketoxime acetates and aldehydes to produce symmetrical pyridines in high yields without requiring any additives. rsc.org Similarly, zinc(II)-catalyzed multicomponent reactions using alcohols as the starting material and operating in the open air offer a sustainable pathway to substituted pyridines. researchgate.net

The choice of solvent is another critical factor. Green chemistry promotes the use of environmentally benign solvents like water or ethanol (B145695), or even the elimination of solvents altogether. biosynce.com Microwave-assisted synthesis in ethanol has been reported for the one-pot, four-component reaction to produce novel pyridine derivatives, offering excellent yields, short reaction times, and pure products. nih.govacs.org Furthermore, catalyst- and solvent-free thermal multicomponent reactions have been developed for the synthesis of related 2-pyridone structures. rsc.org

Atom Economy and Process Efficiency:

Green Chemistry PrincipleApplication in Pyridine SynthesisExample
Benign Catalysts Use of earth-abundant, low-toxicity metals.Iron-catalyzed cyclization for symmetrical pyridines. rsc.org
Alternative Solvents Use of water, ethanol, or solvent-free conditions.Microwave-assisted one-pot synthesis in ethanol. nih.govacs.org
Energy Efficiency Use of alternative energy sources like microwaves.Rapid synthesis of pyridine derivatives under microwave irradiation. acs.org
Atom Economy / MCRs Combining multiple reactants in a single, efficient step.Zn(II)-catalyzed three-component coupling of alcohols and an ammonium (B1175870) source. researchgate.net

Structural Diversification and Derivative Chemistry of 2 3 Bromophenyl 5 Methylpyridine

Bromine Atom Functionalization for Novel Analog Synthesis

The bromine atom on the phenyl ring of 2-(3-Bromophenyl)-5-methylpyridine is a prime site for introducing chemical diversity. Its susceptibility to various coupling reactions and nucleophilic substitutions makes it a valuable handle for synthesizing a wide array of novel analogs.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used to functionalize aryl halides. nobelprize.orgnih.govmdpi.com In the context of this compound, these reactions enable the introduction of a vast range of substituents at the 3-position of the phenyl ring.

The Suzuki-Miyaura coupling is a prominent example, involving the reaction of the brominated pyridine (B92270) derivative with an organoboron compound in the presence of a palladium catalyst and a base. nobelprize.org This reaction is known for its mild conditions and tolerance of various functional groups. nobelprize.org For instance, coupling this compound with different arylboronic acids can generate a library of biaryl compounds. The choice of catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and the base, like K₃PO₄ or Na₂CO₃, can significantly influence the reaction's efficiency and yield. mdpi.comresearchgate.net

Another important palladium-catalyzed reaction is the Heck coupling, which involves the reaction of the aryl bromide with an alkene to form a new carbon-carbon bond. This allows for the introduction of vinyl groups, which can be further modified. The Sonogashira coupling, which pairs the aryl bromide with a terminal alkyne, is used to introduce alkynyl moieties, opening pathways to more complex structures.

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle that typically includes the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the coupling partner (e.g., organoboron compound), and concluding with reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Coupling ReactionReagentsProduct Type
Suzuki-MiyauraArylboronic acid, Pd catalyst, baseBiaryl compounds
HeckAlkene, Pd catalyst, baseAryl-substituted alkenes
SonogashiraTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, baseAryl-substituted alkynes
Buchwald-HartwigAmine, Pd catalyst, baseAryl amines
StilleOrganotin reagent, Pd catalystAryl-substituted compounds

This table is generated based on established palladium-catalyzed cross-coupling reactions and their general applicability.

Conversion to Other Functional Groups

Beyond palladium-catalyzed reactions, the bromine atom can be converted into a variety of other functional groups, further expanding the chemical space of accessible derivatives.

One common transformation is the conversion to an organolithium or Grignard reagent through metal-halogen exchange. This highly reactive intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. For example, reaction with carbon dioxide followed by an acidic workup yields a carboxylic acid. Treatment with an aldehyde or ketone produces a secondary or tertiary alcohol, respectively.

Nucleophilic aromatic substitution (SNAAr) can also be employed, although it typically requires harsh conditions or the presence of activating groups. However, under specific circumstances, the bromine atom can be displaced by nucleophiles such as amines, alkoxides, or thiolates to introduce new functionalities.

Modifications on the Pyridine and Phenyl Rings

Substituent Effects on Reactivity and Electronic Properties

The introduction of substituents on either the pyridine or phenyl ring can have a profound impact on the molecule's reactivity and electronic properties. The pyridine ring, being an electron-deficient system, can have its reactivity modulated by the introduction of electron-donating or electron-withdrawing groups. For example, an electron-donating group on the pyridine ring can increase its nucleophilicity and affect the regioselectivity of subsequent reactions. Conversely, an electron-withdrawing group can make the ring more susceptible to nucleophilic attack.

Regioselective Functionalization Strategies

Achieving regioselective functionalization of the pyridine and phenyl rings is a key challenge in the synthesis of specific derivatives. For the pyridine ring, electrophilic substitution reactions, such as nitration or halogenation, are often directed to the positions meta to the nitrogen atom due to its electron-withdrawing nature. However, the directing effects of the existing methyl and phenyl substituents must also be taken into account.

For the phenyl ring, the bromine atom is an ortho-, para-director for electrophilic aromatic substitution, although it is also a deactivating group. This means that further substitution on the phenyl ring will likely occur at the positions ortho or para to the bromine atom.

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization. This involves the use of a directing group to guide a metalating agent (typically an organolithium reagent) to a specific ortho position. While the parent compound lacks a strong directing group, derivatives with appropriate functionalities can be designed to exploit this methodology.

Integration into Polyheterocyclic Systems

The this compound scaffold can be used as a building block for the construction of more complex polyheterocyclic systems. nih.gov These larger, fused ring systems are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional structures and potential for diverse biological activities. nih.gov

One approach to building polyheterocyclic systems is through intramolecular cyclization reactions. For example, if a suitable functional group is introduced onto the phenyl ring (often via functionalization of the bromine atom), it can be made to react with the pyridine ring or its substituents to form a new fused ring.

Another strategy involves using the this compound unit as a component in multi-component reactions or in sequential cross-coupling reactions to build up more elaborate structures. For instance, a derivative with two reactive sites could be used to link to other heterocyclic systems, creating complex molecular architectures. The synthesis of such systems often requires careful planning and control of reaction conditions to achieve the desired regioselectivity and yield. nih.gov

Pyridine-Oxadiazole Hybrid Scaffolds

The fusion of a pyridine ring with an oxadiazole moiety can lead to hybrid molecules with unique electronic and biological properties. The 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) isomers are of particular interest.

The synthesis of 1,2,4-oxadiazole derivatives often begins with the conversion of a nitrile to an amidoxime. For instance, a potential pathway to a pyridine-1,2,4-oxadiazole hybrid from this compound could involve the conversion of the bromophenyl group to a cyanophenyl group, followed by reaction with hydroxylamine (B1172632) to form the amidoxime. This intermediate can then be cyclized with various acyl chlorides to yield the desired 3,5-disubstituted 1,2,4-oxadiazoles. scielo.brnih.govrjptonline.org The use of catalysts like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or pyridine can improve the efficiency of these reactions. nih.gov

Alternatively, 1,3,4-oxadiazole derivatives can be synthesized from hydrazides. A plausible route could involve the conversion of the bromo-substituent on the phenyl ring to a carboxylic acid, which is then reacted with hydrazine (B178648) to form the corresponding hydrazide. Subsequent cyclization with various reagents can yield the 1,3,4-oxadiazole ring. One common method involves the reaction of the hydrazide with an aldehyde to form an acylhydrazone, which is then oxidatively cyclized. mdpi.com Another approach is the dehydrative cyclization of diacylhydrazines. mdpi.com

The following table illustrates a hypothetical series of pyridine-oxadiazole hybrids derived from this compound, showcasing the potential for diversification.

Compound IDR Group on OxadiazoleOxadiazole Isomer
PO-1Methyl1,2,4-oxadiazole
PO-2Phenyl1,2,4-oxadiazole
PO-34-Chlorophenyl1,2,4-oxadiazole
PO-4Methyl1,3,4-oxadiazole
PO-5Phenyl1,3,4-oxadiazole
PO-64-Chlorophenyl1,3,4-oxadiazole

Other Fused or Bridged Ring Systems

Beyond oxadiazoles, the this compound core can be elaborated into a variety of other fused and bridged ring systems. Fused systems involve the sharing of two adjacent atoms between rings, while bridged systems have non-adjacent bridgehead atoms. masterorganicchemistry.comslideshare.net

The synthesis of fused pyridine systems can be achieved through several strategies. One common approach is the condensation of a 1,5-dicarbonyl compound with ammonia (B1221849) or a primary amine, known as the Hantzsch pyridine synthesis, although this is more suited for the initial construction of the pyridine ring itself. baranlab.org For modifying an existing pyridine, intramolecular cyclization reactions are often employed. For instance, functional groups introduced at the 3-position of the phenyl ring and the 6-position of the pyridine ring could be designed to undergo a cyclization reaction, leading to a fused polycyclic system.

Bridged bicyclic compounds containing a pyridine ring can be synthesized through intramolecular radical cyclization or by utilizing ring-closing metathesis reactions on appropriately substituted precursors. youtube.com For example, the introduction of an alkenyl side chain on the pyridine nitrogen and another on the phenyl ring could potentially lead to a bridged system via ring-closing metathesis. The stereochemistry of these systems, often described as exo or endo for substituents on the bridge, is a critical aspect of their design and function. slideshare.net

The table below presents a hypothetical set of fused and bridged derivatives of this compound.

Compound IDSystem TypeAdditional RingsBridge/Fusion Atoms
FB-1FusedThiopheneC5-C6 of Pyridine
FB-2FusedPyrroleC2-C3 of Pyridine
FB-3BridgedCyclopentaneN1 of Pyridine, C4 of Phenyl
FB-4BridgedCyclohexaneC6 of Pyridine, C2 of Phenyl

Theoretical Approaches to Structure-Activity Relationship (SAR) Prediction

To guide the synthesis of novel derivatives of this compound with desired biological activities, computational methods for predicting structure-activity relationships (SAR) are invaluable. These in silico techniques can help prioritize synthetic targets and reduce the need for extensive experimental screening.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govnih.gov For a series of this compound derivatives, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be constitutional (e.g., molecular weight, number of hydrogen bond donors/acceptors), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). Statistical methods such as multiple linear regression (MLR) or machine learning algorithms are then used to build a model that correlates these descriptors with the observed biological activity. nih.govmdpi.com

Molecular docking is another powerful computational tool that predicts the preferred orientation of a molecule when bound to a specific target protein. nih.govorientjchem.orgtandfonline.com This method can provide insights into the binding mode and affinity of a ligand for a receptor. For a set of this compound derivatives, docking studies could be performed against a relevant biological target. The results, often expressed as a docking score or binding energy, can be used to rank the compounds in terms of their potential inhibitory activity. Analysis of the docking poses can also reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding, thus informing the design of more potent analogs. tandfonline.com

The following table provides a hypothetical example of data that could be generated from a theoretical SAR study on a series of this compound derivatives.

Compound IDDocking Score (kcal/mol)Predicted pIC50 (QSAR)Key Interacting Residues
SAR-1-8.56.2Tyr23, Phe87, Arg121
SAR-2-9.16.8Tyr23, Phe87, Arg121, Asp90
SAR-3-7.95.9Tyr23, Phe87
SAR-4-9.57.1Tyr23, Phe87, Arg121, Asp90, Met115

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional NMR techniques, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assessment of 2-(3-bromophenyl)-5-methylpyridine.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their spin-spin coupling interactions with neighboring protons. For this compound, the spectrum would be expected to show distinct signals for the methyl group protons and the aromatic protons on both the pyridine (B92270) and phenyl rings. The integration of these signals corresponds to the number of protons in each environment. The chemical shifts (δ) are influenced by the electron-donating or -withdrawing nature of the substituents and the aromatic ring systems. The methyl protons would appear as a singlet in the upfield region, while the aromatic protons would exhibit more complex splitting patterns (doublets, triplets, and multiplets) in the downfield region due to J-coupling. chemicalbook.comresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. In this compound, distinct signals would be observed for the methyl carbon, the carbon atoms of the pyridine ring, and the carbon atoms of the bromophenyl ring. chemicalbook.comchemicalbook.comrsc.org The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms and functional groups. The carbon atom attached to the bromine would have a characteristic chemical shift, and the carbons of the pyridine ring would also show predictable shifts based on the position of the nitrogen atom and the methyl group. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shift values. Actual experimental values may vary based on solvent and other experimental conditions.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methyl Protons 2.3 - 2.5 18 - 22
Pyridine H3 7.5 - 7.7 120 - 124
Pyridine H4 7.6 - 7.8 136 - 140
Pyridine H6 8.5 - 8.7 148 - 152
Phenyl H2' 8.1 - 8.3 130 - 134
Phenyl H4' 7.5 - 7.7 130 - 134
Phenyl H5' 7.3 - 7.5 122 - 126
Phenyl H6' 7.9 - 8.1 128 - 132
Pyridine C2 - 155 - 159
Pyridine C3 - 120 - 124
Pyridine C4 - 136 - 140
Pyridine C5 - 132 - 136
Pyridine C6 - 148 - 152
Phenyl C1' - 140 - 144
Phenyl C2' - 130 - 134
Phenyl C3' - 122 - 126
Phenyl C4' - 130 - 134
Phenyl C5' - 128 - 132
Phenyl C6' - 128 - 132
Methyl Carbon - 18 - 22

Two-dimensional (2D) NMR experiments provide further structural detail by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu Cross-peaks in the COSY spectrum of this compound would confirm the connectivity of adjacent protons within the pyridine and phenyl rings, helping to assign the complex multiplets in the 1D ¹H NMR spectrum. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms to their attached protons. sdsu.edu This is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. Each cross-peak in the HSQC spectrum represents a C-H bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals spatial proximities between protons, regardless of whether they are directly bonded. This is particularly useful for determining the preferred conformation of the molecule in solution, such as the dihedral angle between the pyridine and phenyl rings.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. chemicalbook.comchemicalbook.com For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula (C₁₂H₁₀BrN). The presence of the bromine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, with relative intensities of approximately 1:1. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation, with expected cleavages at the bond connecting the two aromatic rings and potential loss of the bromine atom or methyl group. nist.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to the various bond vibrations within the molecule. chemicalbook.com Key expected absorptions include C-H stretching vibrations from the aromatic rings and the methyl group, C=C and C=N stretching vibrations within the aromatic rings, and C-H bending vibrations. The C-Br stretching vibration would likely appear in the lower frequency region of the spectrum. nist.govnist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, Raman scattering would also reveal characteristic vibrational modes. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound This table presents expected frequency ranges for key vibrational modes.

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000 3100 - 3000
Aliphatic C-H Stretch 3000 - 2850 3000 - 2850
Aromatic C=C/C=N Stretch 1600 - 1450 1600 - 1450
C-H Bend 1475 - 1370 (methyl); 900-670 (aromatic) 1475 - 1370 (methyl); 900-670 (aromatic)
C-Br Stretch 700 - 500 700 - 500

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions within the conjugated aromatic system. researchgate.netnist.gov The position and intensity of these absorption maxima (λ_max) are influenced by the extent of conjugation and the presence of substituents. The spectrum would likely exhibit strong absorptions in the UV region, characteristic of substituted pyridine and benzene (B151609) rings. scielo.org.zasharif.edu The specific solvent used can also influence the position of the absorption bands. researchgate.net

X-ray Diffraction (XRD) for Solid-State Molecular Conformation and Crystal Packing

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structural information of a molecule in the solid state. For this compound, an XRD study would precisely determine bond lengths, bond angles, and the dihedral angle between the pyridine and phenyl rings. researchgate.net This technique would also reveal how the molecules are arranged in the crystal lattice, including any intermolecular interactions such as π-π stacking or halogen bonding, which can influence the physical properties of the compound. researchgate.net

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a robust computational method used extensively in chemistry and materials science to investigate the electronic structure of many-body systems. arxiv.org It is particularly effective for balancing computational cost and accuracy, making it a cornerstone for studying molecules of medium complexity like 2-(3-Bromophenyl)-5-methylpyridine. arxiv.org DFT calculations are centered on determining the molecule's electron density to derive its energy and other properties. cnr.it

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. stackexchange.com This procedure systematically alters the positions of the atoms to find the arrangement with the lowest possible ground-state energy. stackexchange.com For this compound, this involves calculating the forces on each atom and iteratively adjusting the bond lengths, bond angles, and dihedral (torsion) angles until a stationary point on the potential energy surface is reached. Common methodologies employ functionals like B3LYP or ωB97X-D combined with basis sets such as 6-311G(d,p) or def2-TZVPD to achieve reliable results. rsc.orgnih.gov

Table 1: Illustrative Optimized Geometric Parameters for this compound This table presents hypothetical data representative of a DFT geometry optimization output.

Parameter Description Typical Value
Bond Lengths
C-C (Pyridine Ring) Average carbon-carbon bond length in the pyridine (B92270) ring ~ 1.39 Å
C-N (Pyridine Ring) Average carbon-nitrogen bond length in the pyridine ring ~ 1.34 Å
C-C (Inter-ring) Bond length between the phenyl and pyridine rings ~ 1.48 Å
C-Br Bond length of the carbon-bromine bond ~ 1.90 Å
Bond Angles
C-N-C (Pyridine) Angle within the pyridine ring ~ 117°
C-C-C (Phenyl) Angle within the phenyl ring ~ 120°
Dihedral Angle

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. youtube.com

DFT calculations provide the energies of these orbitals (E_HOMO and E_LUMO). irjweb.com The energy difference between them, known as the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A large HOMO-LUMO gap implies high stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more polarizable and reactive. nih.gov The spatial distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be distributed mainly over the electron-rich pyridine ring, while the LUMO may be located on the phenylpyridine system.

Table 2: Representative Frontier Orbital Energies This table contains hypothetical energy values typical for a molecule like this compound, calculated via DFT.

Parameter Description Illustrative Value (eV)
E_HOMO Energy of the Highest Occupied Molecular Orbital -6.5 eV
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital -1.2 eV

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.delibretexts.org It is calculated by determining the electrostatic potential energy on a constant electron density surface. researchgate.net The MEP map is color-coded to identify regions of varying electron density. researchgate.net

Red/Yellow/Orange : These colors indicate regions of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack. researchgate.net

Blue : This color indicates regions of positive electrostatic potential, which are electron-poor due to the influence of atomic nuclei. These sites are prone to nucleophilic attack. researchgate.net

Green : This color indicates regions of neutral potential. researchgate.net

For this compound, an MEP map would likely show a significant region of negative potential (red) around the electronegative nitrogen atom of the pyridine ring, identifying it as a primary site for electrophilic attack or hydrogen bonding. uni-muenchen.de The hydrogen atoms, particularly those on the rings, would exhibit positive potential (blue), while the carbon and bromine atoms would show intermediate potentials.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements of bonds, lone pairs, and core orbitals. uni-muenchen.dewikipedia.org This method is exceptionally useful for investigating intramolecular delocalization, also known as hyperconjugation, which arises from interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net

Table 3: Example of Second-Order Perturbation Theory Analysis from NBO This table shows hypothetical NBO analysis data, illustrating donor-acceptor interactions.

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
LP (1) N π* (C-C) Pyridine ~ 20.5 Lone Pair → π* delocalization
π (C-C) Phenyl π* (C-C) Pyridine ~ 15.2 π → π* conjugation

Based on the energies of the frontier orbitals, a set of global reactivity descriptors can be calculated within the framework of conceptual DFT. mdpi.comijsr.net These parameters provide a quantitative assessment of a molecule's chemical reactivity and stability. ijsr.net Using Koopmans' theorem, the ionization potential (I) can be approximated by -E_HOMO and the electron affinity (A) by -E_LUMO.

Key global reactivity descriptors include:

Electronegativity (χ) : Measures the power of an atom or group to attract electrons. χ = (I + A) / 2

Chemical Hardness (η) : Measures the resistance to change in electron distribution. η = (I - A) / 2

Chemical Softness (S) : The reciprocal of hardness, indicating how easily the molecule will undergo electronic changes. S = 1 / (2η)

Electrophilicity Index (ω) : Measures the energy stabilization when the system acquires additional electronic charge. ω = χ² / (2η)

These descriptors allow for a quantitative comparison of the reactivity of this compound with other molecules. worldscientific.com Local reactivity descriptors, such as Fukui functions, can further pinpoint the most reactive atomic sites within the molecule for nucleophilic, electrophilic, and radical attacks. chemrxiv.orgfrontiersin.org

Table 4: Calculated Global Reactivity Descriptors (Illustrative) Based on the hypothetical HOMO/LUMO energies from Table 2.

Descriptor Formula Value (eV)
Ionization Potential (I) -E_HOMO 6.5
Electron Affinity (A) -E_LUMO 1.2
Electronegativity (χ) (I + A) / 2 3.85
Chemical Hardness (η) (I - A) / 2 2.65
Chemical Softness (S) 1 / (2η) 0.189

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior

While DFT calculations provide invaluable information about a molecule's static properties, often in a vacuum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior in a realistic environment, such as in a solvent. nih.govnih.gov MD simulations model the physical movements of atoms and molecules over time. youtube.com

The process involves placing the molecule of interest (this compound) in a simulation box filled with solvent molecules (e.g., water). A force field, which is a set of empirical energy functions, is used to calculate the forces between all atoms. nih.gov By applying Newton's laws of motion, the trajectory of each atom can be tracked over a set period, typically from nanoseconds to microseconds. youtube.com

MD simulations can be used to study:

Conformational dynamics, including the rotation between the phenyl and pyridine rings in solution.

The formation and lifetime of hydrogen bonds with solvent molecules.

Solvation effects on the molecular structure.

This technique provides a bridge between the theoretical properties of an isolated molecule and its behavior in a condensed phase, which is crucial for understanding its function in biological systems or as a material. cd-biophysics.com

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters of molecules like this compound. Methods such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are commonly employed to forecast spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra (UV-Vis).

The prediction of spectroscopic parameters is highly dependent on the chosen level of theory and basis set. For instance, the B3LYP functional with a 6-311++G(d,p) basis set is a common choice for optimizing the geometry and calculating vibrational frequencies. Theoretical calculations can also account for the influence of different solvent environments on spectroscopic properties through models like the Polarizable Continuum Model (PCM). nih.gov

While specific theoretical spectroscopic data for this compound is not extensively available in public literature, studies on analogous substituted phenylpyridine systems demonstrate the utility of these methods. For example, in the theoretical study of 3-(4′-substituted phenylsulfanyl)-1-methyl-2-piperidones, DFT calculations were used to predict the carbonyl (C=O) stretching frequencies. nih.gov The study revealed that the calculated frequencies were in good agreement with experimental data and that the solvent model accurately predicted the shift in vibrational frequencies in different solvents. nih.gov Such an approach for this compound would involve calculating the vibrational modes and their corresponding frequencies, which could then be compared with experimental IR or Raman spectra to aid in spectral assignment.

A hypothetical table of predicted vibrational frequencies for this compound, based on a DFT calculation, might look like the following:

Vibrational ModePredicted Frequency (cm⁻¹)Description
ν(C-H) aromatic3100-3000Stretching vibrations of C-H bonds on the phenyl and pyridine rings
ν(C-H) methyl2980-2920Stretching vibrations of the methyl group C-H bonds
ν(C=N) pyridine1600-1550Stretching vibration of the C=N bond in the pyridine ring
ν(C=C) aromatic1580-1450Stretching vibrations of the C=C bonds in the aromatic rings
δ(C-H)1470-1370Bending vibrations of the methyl group C-H bonds
γ(C-H)900-650Out-of-plane bending vibrations of the aromatic C-H bonds
ν(C-Br)700-500Stretching vibration of the carbon-bromine bond

Note: This table is illustrative and does not represent actual calculated data for this compound.

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical studies, particularly using DFT, are pivotal in elucidating the reaction mechanisms involving this compound. Such studies can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. This information is crucial for understanding reaction feasibility, kinetics, and selectivity.

A key reaction for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. Computational studies on analogous systems, such as the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids, provide a framework for understanding this process. nih.govnih.govresearchgate.net In these studies, DFT calculations using the B3LYP method and the 6-31G(d,p) basis set were employed to investigate the electronic properties of the reactants and products. nih.govnih.gov

Key aspects that can be investigated through quantum chemical studies include:

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the reactivity of the molecule. The energy gap between the HOMO and LUMO is an indicator of chemical stability. For the reactants in a Suzuki coupling, the electronic nature of the orbitals can predict the ease of oxidative addition and other elementary steps.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution and are used to identify electrophilic and nucleophilic sites within a molecule. mdpi.com For this compound, the MEP would show electron-rich regions around the nitrogen atom of the pyridine ring and electron-deficient regions, which are susceptible to nucleophilic attack.

A representative table of FMO analysis for a reactant in a Suzuki coupling might be presented as follows:

Molecular OrbitalEnergy (eV)Description
HOMO-6.5Highest Occupied Molecular Orbital energy, indicating the ability to donate an electron.
LUMO-1.2Lowest Unoccupied Molecular Orbital energy, indicating the ability to accept an electron.
HOMO-LUMO Gap5.3Energy difference, related to chemical reactivity and stability.

Note: This table is illustrative and does not represent actual calculated data for this compound.

These computational approaches provide a molecular-level understanding that is often difficult to obtain through experimental means alone, offering predictive power in the design of new synthetic routes and the rationalization of observed chemical behavior.

Applications in Organic Synthesis and Material Science Research

Role as a Key Intermediate in Complex Organic Synthesis

2-(3-Bromophenyl)-5-methylpyridine is a bifunctional molecule that serves as a pivotal intermediate in the construction of complex molecular architectures. Its utility stems from the presence of a bromine atom on the phenyl ring, which is amenable to a wide array of cross-coupling reactions, and the pyridine (B92270) nitrogen, which can act as a ligand or be involved in further functionalization.

The structure of this compound makes it an ideal scaffold for generating diverse libraries of heterocyclic compounds. nih.govnih.gov The term "scaffold" refers to a core molecular framework upon which various substituents can be systematically introduced to explore chemical space and identify compounds with desired properties. nih.gov The bromine atom on the phenyl ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups. mdpi.comwikipedia.org This enables the synthesis of large collections of structurally related molecules, which is a key strategy in drug discovery and materials research.

For instance, by coupling this compound with different boronic acids, a library of 2-(3-arylphenyl)-5-methylpyridines can be generated. Further modifications to the pyridine ring or the newly introduced aryl group can expand this library even further.

Table 1: Examples of Heterocyclic Scaffolds and Their Applications

ScaffoldCore StructureApplications in Research
BipyridineTwo linked pyridine ringsLigands for catalysis, photosensitizers, biologically active molecules bohrium.compreprints.orgnih.gov
Imidazo[1,2-a]pyridineFused imidazole (B134444) and pyridine ringsAntituberculosis agents nih.gov
TriazoloquinazolinoneFused triazole and quinazoline (B50416) ringsInhibitors of Polo-like Kinase 1 nih.gov

This table presents examples of heterocyclic scaffolds and their general applications to illustrate the concept.

Bipyridine derivatives are integral to the development of numerous pharmacologically active agents. bohrium.comnih.govnih.gov The this compound framework can be elaborated into molecules with potential therapeutic applications. The ability to functionalize the molecule at the bromine position allows for the synthesis of analogues that can be screened for various biological activities.

Bipyridine-based compounds have shown a wide range of pharmacological effects, including activity as phosphodiesterase inhibitors for the treatment of heart failure and as anti-cancer agents. nih.govwikipedia.orgmdpi.com For example, the bipyridine derivatives amrinone (B1666026) and milrinone (B1677136) are known phosphodiesterase III inhibitors. nih.govwikipedia.org Furthermore, some bipyridine alkaloids isolated from natural sources have demonstrated cytotoxic effects against cancer cell lines. mdpi.com The synthesis of novel derivatives from this compound could lead to the discovery of new drug candidates with improved efficacy and selectivity.

Table 2: Examples of Pharmacologically Active Bipyridine Derivatives

CompoundPharmacological ActivityTherapeutic Area
AmrinonePhosphodiesterase III inhibitorHeart Failure nih.govwikipedia.org
MilrinonePhosphodiesterase III inhibitorHeart Failure nih.govwikipedia.org
Caerulomycin HCytotoxic against A549 cellsOncology mdpi.com

This table provides examples of bipyridine derivatives with known pharmacological activities to highlight the potential of this class of compounds.

Catalytic Applications of Pyridine-Based Ligands

The bipyridine unit is a classic bidentate chelating ligand that forms stable complexes with a variety of transition metals, including palladium, ruthenium, and iron. wikipedia.orgnih.gov These metal complexes are then employed as catalysts in a wide range of organic transformations, such as cross-coupling reactions, hydrogenations, and polymerizations. wikipedia.orgepfl.ch The bromine atom on the phenyl ring of this compound offers a site for further modification, allowing for the synthesis of more complex, multidentate ligands or for the attachment of the ligand to a solid support.

Exploration in Material Science Applications (e.g., specialty polymers and coatings)

The unique photophysical and electronic properties of bipyridine-metal complexes have led to their extensive investigation in material science. wikipedia.org These properties, which can be fine-tuned through ligand design, make them suitable for applications in areas such as light-emitting diodes (LEDs), solar cells, and sensors. bohrium.comnih.gov

While specific applications of this compound in specialty polymers and coatings are not extensively documented, its structural motifs are found in materials with advanced properties. For example, coordination polymers incorporating bipyridine units can exhibit interesting magnetic or porous properties. wikipedia.org The ability to create extended conjugated systems through polymerization of functionalized bipyridine monomers opens the door to the development of novel conductive polymers and materials for nonlinear optics. The this compound molecule, with its potential for polymerization through the bromo-substituent, represents a promising building block for such advanced materials.

In Vitro Biological Activity Studies

Evaluation of Antimicrobial Potency

The antimicrobial potential of novel compounds is a critical area of research in the face of rising antibiotic resistance. Standard in vitro methods are employed to determine a compound's efficacy against a broad spectrum of pathogens.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Studies on various pyridine (B92270) derivatives have demonstrated their potential as antibacterial agents. For instance, a series of N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazide derivatives have been synthesized and evaluated for their antibacterial activity. nih.govjapsonline.commdpi.com These studies typically involve determining the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae). researchgate.net The agar (B569324) well diffusion method is also a common technique to assess the zone of inhibition produced by a compound. nih.gov

While no direct data exists for 2-(3-Bromophenyl)-5-methylpyridine, future studies would likely employ these established methods to ascertain its antibacterial spectrum.

Antifungal Activity Against Fungal Pathogens

Similarly, the antifungal properties of pyridine-containing compounds have been a subject of investigation. The aforementioned N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazide derivatives were also tested against fungal pathogens. nih.govjapsonline.commdpi.com Standard assays involve determining the MIC against clinically relevant fungi such as Candida albicans, Aspergillus niger, and Aspergillus fumigatus. phytojournal.com These tests are crucial for identifying compounds with the potential to treat fungal infections.

The evaluation of this compound for antifungal activity would follow these established protocols.

Mechanism of Action (Molecular Level, In Vitro)

Understanding the molecular mechanism of action is a key step in drug development. For antibacterial agents, this could involve inhibiting cell wall synthesis, protein synthesis, or DNA replication. For antifungal agents, mechanisms might include disruption of the cell membrane or inhibition of ergosterol (B1671047) synthesis. Techniques such as enzyme assays and molecular docking studies can provide insights into how a compound interacts with its molecular target. For example, some antimicrobial peptides are known to attack bacterial cell membranes.

Currently, there is no information regarding the in vitro mechanism of action of this compound.

Anticoagulant and Anti-thrombolytic Investigations (In Vitro)

Thrombotic disorders are a major cause of morbidity and mortality worldwide, driving the search for new anticoagulant and anti-thrombolytic agents.

In vitro anticoagulant activity is commonly assessed using tests such as the prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT), which measure the effects on the extrinsic/common and intrinsic/common pathways of the coagulation cascade, respectively. nih.govturkjps.orgdovepress.comnih.gov

Anti-thrombolytic, or fibrinolytic, activity is often evaluated using a clot lysis assay. In this assay, a pre-formed blood clot is treated with the test compound, and the percentage of clot lysis is measured over time. Streptokinase is often used as a positive control in these experiments. phytojournal.comufu.brresearchgate.netnih.govptbreports.org

While studies have explored the anticoagulant and anti-thrombolytic properties of various plant extracts and other synthetic compounds, no such investigations have been reported for this compound.

Biofilm Formation Inhibition Studies (In Vitro)

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them notoriously resistant to antibiotics. nih.govnih.gov The ability of a compound to inhibit biofilm formation is a significant therapeutic advantage.

In vitro studies on biofilm inhibition often involve growing bacteria in microtiter plates and quantifying biofilm mass using methods like crystal violet staining. The effect of a compound on different stages of biofilm development, including initial attachment, microcolony formation, and maturation, can be assessed. The inhibition of quorum sensing, a cell-to-cell communication system that regulates biofilm formation, is another key area of investigation. nih.gov

There are currently no published studies on the in vitro effects of this compound on biofilm formation.

Other In Vitro Biological Efficacy (e.g., cytotoxic studies on cell lines)

Cytotoxicity assays are essential to determine the potential of a compound to be toxic to mammalian cells, which is a critical aspect of its safety profile and therapeutic window, especially for anticancer drug development.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. japsonline.comnih.gov This assay is performed on various cell lines, including normal cell lines (e.g., Vero, MRC-5) and cancer cell lines (e.g., HeLa, MCF-7, HepG2, A549). japsonline.comnih.gov The half-maximal inhibitory concentration (IC50) is a common metric derived from these studies, representing the concentration of a compound that inhibits cell growth by 50%.

While research has been conducted on the cytotoxic effects of various brominated acetophenone (B1666503) and pyridine derivatives, no specific data on the in vitro cytotoxicity of this compound against any cell line has been found in the reviewed literature.

Photophysical Properties and Optoelectronic Research

Investigation of Electronic Transitions and Absorption Spectra

There are no published studies detailing the investigation of electronic transitions or the absorption spectra of 2-(3-Bromophenyl)-5-methylpyridine. Therefore, no data on its absorption maxima (λ_max_), molar extinction coefficients (ε), or the nature of its electronic transitions (e.g., π-π, n-π) can be provided.

Fluorescence Emission Characteristics and Quantum Efficiencies

Information regarding the fluorescence emission characteristics, including emission maxima (λ_em_), Stokes shift, and fluorescence quantum efficiencies (Φ_F_) of this compound, is absent from the scientific literature.

Excited State Dynamics: Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT)

There is no research available on the excited-state dynamics of this compound. Consequently, there is no evidence or discussion concerning the potential for ICT or TICT states in this molecule.

Potential for Fluorescent Probes and Sensing Applications (Theoretical/Proof-of-Concept)

While the general structure of this compound might suggest potential as a fluorescent probe, no theoretical or proof-of-concept studies have been published to support or investigate this possibility.

Future Research Directions and Scholarly Perspectives

Integration of Machine Learning in Compound Design and Prediction

The convergence of computational power and chemical sciences has paved the way for machine learning (ML) to revolutionize molecular design. For derivatives of 2-(3-Bromophenyl)-5-methylpyridine, ML models can accelerate the discovery of new analogues with optimized properties.

Detailed research in this area would involve the application of Quantitative Structure-Activity Relationship (QSAR) models, artificial neural networks, and generative models. rsc.orgmdpi.com By analyzing a dataset of related bromophenylpyridine compounds, these models can identify crucial molecular descriptors that correlate with specific biological activities or physical properties. For instance, an artificial neural network could be trained on data from existing compounds to predict properties like solubility, binding affinity to a specific protein target, or antioxidant activity. rsc.org Generative models, a more advanced approach, can even propose novel molecular structures with desired characteristics, effectively exploring the vast chemical space around the this compound scaffold. mdpi.com This computational pre-screening significantly reduces the time and resources required for laboratory synthesis and testing.

Table 1: Conceptual Data for Machine Learning-Based Property Prediction This interactive table illustrates the type of data that would be used to train a machine learning model for predicting the biological activity of this compound analogues.

Compound AnalogueMolecular Descriptor 1 (e.g., LogP)Molecular Descriptor 2 (e.g., Polar Surface Area)Predicted Biological Activity (e.g., IC₅₀ in µM)
Analogue A3.545.2 Ų0.5
Analogue B4.150.1 Ų1.2
Analogue C3.843.7 Ų0.8
Analogue D4.555.6 Ų2.5

Development of Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern organic synthesis. Future research on this compound will likely focus on developing more environmentally benign synthetic routes.

The primary method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. nih.gov Traditional protocols often rely on palladium catalysts and environmentally harmful organic solvents. acs.org Sustainable alternatives aim to mitigate these issues. Research has demonstrated the efficacy of nickel-catalyzed Suzuki-Miyaura couplings, which use a more abundant and less expensive metal than palladium. acs.orgacs.org Furthermore, the development of protocols using "green" solvents, such as 2-Me-THF, t-amyl alcohol, or even water-based systems, is a key area of investigation. nih.govrsc.org For example, a highly efficient, ligand-free Suzuki-Miyaura coupling has been developed using a water extract of banana (WEB) as the reaction medium, offering a mild, economical, and environmentally friendly alternative. rsc.org

Table 2: Comparison of Traditional and Sustainable Synthetic Approaches for Biaryl Pyridines This interactive table compares a conventional Suzuki-Miyaura coupling with a greener, nickel-catalyzed alternative.

FeatureTraditional Method (Palladium-catalyzed)Sustainable Method (Nickel-catalyzed)
Catalyst Palladium (e.g., Pd(PPh₃)₄)Nickel (e.g., NiCl₂(PCy₃)₂)
Solvent 1,4-Dioxane (B91453)/Water, Toluene2-Me-THF, t-Amyl Alcohol
Environmental Impact Higher (toxic solvents, precious metal)Lower (greener solvents, earth-abundant metal)
Cost HigherLower

Exploration of Advanced Catalytic Systems

The synthesis of this compound is critically dependent on the efficiency of the catalytic system employed. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming the crucial carbon-carbon bond between the phenyl and pyridine (B92270) rings. nih.gov

Advanced research in this domain focuses on optimizing the components of the catalytic system—namely the metal catalyst, the ligands, and the reaction conditions—to maximize yield and selectivity. Palladium-based catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are commonly used in conjunction with a base like potassium phosphate (B84403) (K₃PO₄) in a solvent mixture such as 1,4-dioxane and water. mdpi.com The reaction typically requires elevated temperatures (85-95 °C) to proceed efficiently. mdpi.com Future explorations may involve the design of novel phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands that enhance the activity and stability of the palladium catalyst, potentially allowing the reaction to occur under milder conditions or with lower catalyst loadings. Bimetallic catalytic systems and palladium(II) complexes with unique chelating ligands are also emerging areas of interest that could offer new pathways for synthesis. nih.govrsc.org

Table 3: Exemplary Catalytic Systems for Suzuki-Miyaura Synthesis of Aryl-Pyridine Derivatives This interactive table summarizes various catalytic systems used in the synthesis of compounds structurally related to this compound. nih.govmdpi.com

CatalystBaseSolvent SystemTemperatureYield
Pd(PPh₃)₄K₃PO₄1,4-Dioxane / H₂O85-95 °CModerate to Good
Pd(OAc)₂K₂CO₃Toluene / H₂O100 °CGood
NiCl₂(PCy₃)₂K₃PO₄t-Amyl Alcohol100 °CGood to Excellent
Pd(OAc)₂ (ligand-free)None (in medium)Water Extract of BananaRoom TempExcellent

Elucidation of Molecular Interaction Mechanisms in Biological Systems (In Vitro)

Understanding how this compound interacts with biological molecules at a cellular level is a primary goal for its application in drug discovery. In vitro studies are the first step in characterizing its potential as a therapeutic agent.

A key technique in this area is molecular docking, a computational method used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as an enzyme or receptor. nih.gov For example, if this compound were being investigated as a potential anti-inflammatory agent, it could be docked into the active site of the cyclooxygenase-2 (COX-2) enzyme. nih.gov The results of such simulations provide critical data, including the binding affinity (ΔG) and the predicted inhibition constant (Ki), which indicate the strength of the interaction. These computational predictions guide subsequent in vitro enzymatic assays and binding studies to confirm the molecule's activity and mechanism of action. Studies on structurally similar pyridine derivatives have shown activities such as biofilm inhibition and anti-thrombolytic effects, suggesting potential biological targets for investigation. mdpi.com

Table 4: Hypothetical Molecular Docking Results for this compound Against a Target Enzyme This interactive table presents a hypothetical outcome of a molecular docking study, a common in vitro predictive method.

LigandTarget EnzymeBinding Affinity (ΔG) (kcal/mol)Predicted Inhibition Constant (Ki) (µM)Key Interacting Residues
This compoundCOX-2-8.50.25Tyr385, Arg120, Ser530
Reference Inhibitor (e.g., Mefenamic acid)COX-2-7.90.80Tyr385, Arg120

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Bromophenyl)-5-methylpyridine, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between 3-bromophenylboronic acid and 5-methyl-2-bromopyridine using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a mixed solvent system (toluene/water). To optimize yields, researchers should:

  • Screen catalyst loadings (0.5–5 mol%) and reaction temperatures (80–120°C).
  • Use microwave-assisted synthesis to reduce reaction time and improve efficiency .
  • Monitor reaction progress via TLC or HPLC, quenching when intermediate by-products (e.g., homocoupling) are minimized .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., bromophenyl substitution at C3 vs. C2) and methyl group integration .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₂H₁₀BrN, ~247.07 g/mol) and isotopic patterns for bromine .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C-Br bond length ~1.89 Å) to confirm structural integrity .

Q. How can researchers purify this compound to ≥95% purity?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with a gradient eluent (hexane/ethyl acetate, 9:1 to 4:1) to separate brominated isomers.
  • Recrystallization : Dissolve in hot ethanol, cool to −20°C, and filter to remove polymeric by-products .
  • HPLC : Employ a C18 column with acetonitrile/water (70:30) to isolate trace impurities (<1%) .

Advanced Research Questions

Q. How do electronic effects of the bromophenyl group influence the reactivity of this compound in further functionalization?

  • Methodological Answer :

  • The bromine atom acts as an electron-withdrawing group, directing electrophilic substitution to the pyridine ring’s C4 position. Researchers can:
  • Perform DFT calculations (e.g., Gaussian 16) to map electron density and predict reactive sites .
  • Validate predictions via nitration or halogenation experiments, analyzing regioselectivity via LC-MS .
  • Contrast with methyl group effects (electron-donating) to explain competing reaction pathways .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, receptor subtypes) across studies. For example, variations in metabotropic glutamate receptor (mGluR5) binding affinity may arise from differences in HEK293 vs. CHO-K1 cell models .
  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., 1–100 µM range, 37°C, pH 7.4) to normalize potency data .
  • Structural Analog Testing : Synthesize analogs (e.g., 2-(3-chlorophenyl)-5-methylpyridine) to isolate bromine-specific effects .

Q. How can computational modeling guide the design of this compound-based allosteric modulators?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to mGluR5’s allosteric site (PDB: 6N51). Prioritize compounds with ΔG ≤ −8 kcal/mol .
  • MD Simulations : Run 100-ns trajectories (AMBER) to assess stability of ligand-receptor complexes, focusing on key residues (e.g., Pro655, Tyr659) .
  • SAR Studies : Corinate substituent modifications (e.g., replacing Br with CF₃) with docking scores to refine potency .

Q. What mechanistic insights explain side reactions during cross-coupling syntheses of this compound?

  • Methodological Answer :

  • By-Product Analysis : Identify homocoupled biphenyls (via GC-MS) caused by oxidative addition of aryl halides to Pd(0). Mitigate by adding ligands (e.g., SPhos) to stabilize Pd intermediates .
  • Kinetic Studies : Use in situ IR spectroscopy to track intermediate formation (e.g., Pd-aryl complexes) and optimize reaction quench times .

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